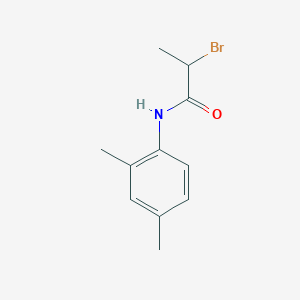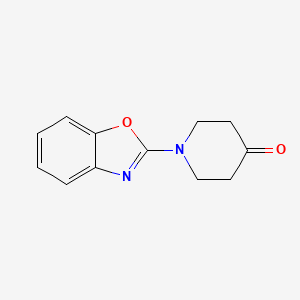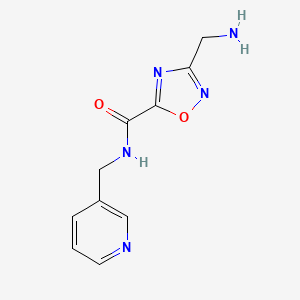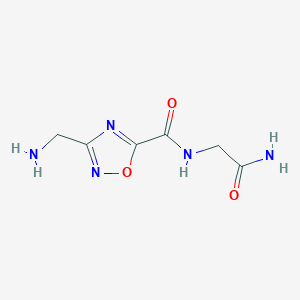
2-bromo-N-(2,4-dimethylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2,4-dimethylphenyl)propanamide typically involves the bromination of N-(2,4-dimethylphenyl)propanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the propanamide moiety. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-N-(2,4-dimethylphenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Oxidation Reactions: Oxidation can lead to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: The corresponding amine derivative.
Oxidation Reactions: Different oxidation products depending on the oxidizing agent and reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-(2,4-dimethylphenyl)propanamide is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical studies to investigate protein interactions and functions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-bromo-N-(2,4-dimethylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in various chemical interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-N-(3,4-dimethylphenyl)propanamide: Similar structure but with different substitution pattern on the phenyl ring.
2-Bromo-N-(2,6-dimethylphenyl)propanamide: Another isomer with different substitution pattern.
2-Bromo-N-(2,4-dimethylphenyl)benzamide: Similar compound with a benzamide moiety instead of propanamide
Uniqueness
2-Bromo-N-(2,4-dimethylphenyl)propanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom and the dimethylphenyl group provides distinct properties that can be exploited in various research and industrial applications .
Eigenschaften
IUPAC Name |
2-bromo-N-(2,4-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-7-4-5-10(8(2)6-7)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGPMPURVZBYTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1292979.png)

![(5-(Tert-butyl)benzo[d]oxazol-2-yl)methanamine](/img/structure/B1292983.png)
![2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292985.png)
![2-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292986.png)
![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1292988.png)
![2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine](/img/structure/B1292989.png)
![[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1292990.png)
![3-(aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B1292992.png)



![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropylbenzamide](/img/structure/B1292999.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide](/img/structure/B1293001.png)
